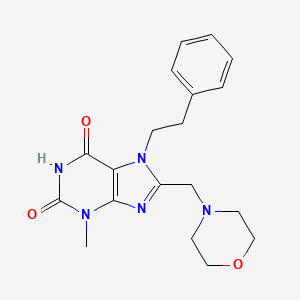
5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine
Übersicht
Beschreibung
5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine, also known as DMPPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPPT is a heterocyclic compound that contains a triazine ring and a pyridine ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine is not fully understood, but it is believed to involve the inhibition of the enzyme nitrate reductase, which is involved in the nitrogen metabolism of plants. 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine may also act as an antioxidant and protect cells from oxidative damage.
Biochemical and Physiological Effects:
5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been shown to have various biochemical and physiological effects, including the enhancement of plant growth and yield, the improvement of nitrogen utilization in plants, the reduction of inflammation, and the protection of cells from oxidative damage. 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine, including its use in the development of new agricultural products, the investigation of its anti-inflammatory and neuroprotective effects, and the synthesis of new metal-organic frameworks using 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine as a ligand. Further studies are needed to fully understand the mechanism of action of 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been shown to enhance the growth and yield of crops, and it can also improve the efficiency of nitrogen utilization in plants. In medicine, 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been studied for its potential as an anti-inflammatory agent, and it has also been shown to have neuroprotective effects. In material science, 5,6-dimethyl-3-(4-pyridinyl)-1,2,4-triazine has been used as a ligand for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-pyridin-4-yl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-3-5-11-6-4-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLTZBWZUYHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylphenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4414966.png)
![8-(3,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414968.png)

![4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4414992.png)

![N-(2-fluorophenyl)-2-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4415009.png)

![N-(5-bromo-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4415021.png)
![N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4415024.png)
![ethyl 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoate](/img/structure/B4415035.png)
![1-[3-(allyloxy)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4415043.png)
![methyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4415047.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-tetrazole](/img/structure/B4415064.png)
![N-{2-[(ethylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4415072.png)